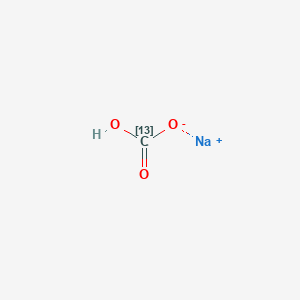
Sodium hydrogencarbonate-13C
描述
准备方法
Synthetic Routes and Reaction Conditions: Sodium hydrogencarbonate-13C is typically synthesized by reacting carbon-13 isotope-labeled carbon dioxide gas with sodium hydroxide. The specific preparation method involves the preparation of carbon-13 isotopes, which needs to be carried out in a laboratory or a specialized facility .
Industrial Production Methods: The industrial production of this compound follows similar principles but on a larger scale. The process involves the controlled reaction of carbon-13 labeled carbon dioxide with sodium hydroxide under specific conditions to ensure high yield and purity .
化学反应分析
Types of Reactions: Sodium hydrogencarbonate-13C undergoes various chemical reactions, including:
Decomposition: When heated, it decomposes to form sodium carbonate, water, and carbon dioxide.
Acid-Base Reactions: It reacts with acids to produce carbon dioxide, water, and the corresponding salt.
Substitution Reactions: It can participate in substitution reactions where the bicarbonate ion is replaced by other anions.
Common Reagents and Conditions:
Acids: Hydrochloric acid, sulfuric acid, and acetic acid are commonly used to react with this compound.
Heat: Decomposition reactions typically require heating to temperatures above 300°C.
Major Products:
Decomposition: Sodium carbonate, water, and carbon dioxide.
Acid-Base Reactions: Carbon dioxide, water, and the corresponding salt.
科学研究应用
Sodium hydrogencarbonate-13C has a wide range of applications in scientific research, including:
NMR and MRI Studies: It is used as a probe for NMR and MRI-based pH imaging, enabling large signal gains for low-toxicity hyperpolarized carbon-13 pH imaging.
Metabolic Studies: It is used to study lactate metabolism and other metabolic processes in biological systems.
Stable Isotope Labeling: It is used for carbon-13 labeling of amino acids and other compounds for compound-specific stable isotope analysis.
Reaction Mechanism Studies: It is used to predict reaction mechanisms in selective hydrogenation reactions.
作用机制
The mechanism of action of sodium hydrogencarbonate-13C involves its role as a systemic alkalizer. It increases plasma bicarbonate, buffers excess hydrogen ion concentration, and raises blood pH, thereby reversing the clinical manifestations of acidosis . In NMR and MRI applications, it acts as a probe, providing enhanced imaging capabilities due to the carbon-13 isotope .
相似化合物的比较
- Sodium carbonate-13C
- Sodium formate-13C
- Carbon dioxide-13C
Comparison: Sodium hydrogencarbonate-13C is unique due to its specific isotopic labeling, which makes it particularly useful in NMR and MRI studies. Compared to sodium carbonate-13C and sodium formate-13C, it has distinct applications in pH imaging and metabolic studies .
By understanding the properties, preparation methods, and applications of this compound, researchers can leverage its unique characteristics for various scientific and industrial purposes.
属性
IUPAC Name |
sodium;hydroxyformate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH2O3.Na/c2-1(3)4;/h(H2,2,3,4);/q;+1/p-1/i1+1; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIIMBOGNXHQVGW-YTBWXGASSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13C](=O)(O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CHNaO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
84.999 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


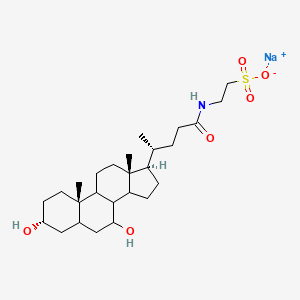
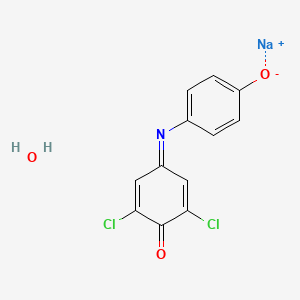
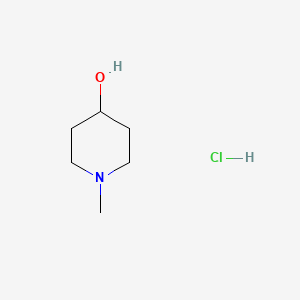

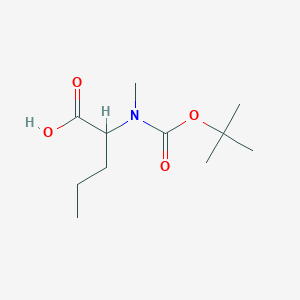

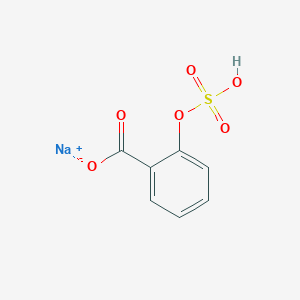
![1H-Pyrrolo[2,3-b]pyridin-5-ol](/img/structure/B1632258.png)
![2,3,4,5-Tetrahydrobenzo[f][1,4]thiazepine 1,1-dioxide hydrochloride](/img/structure/B1632261.png)
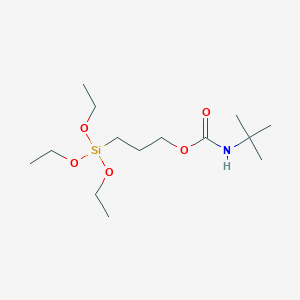
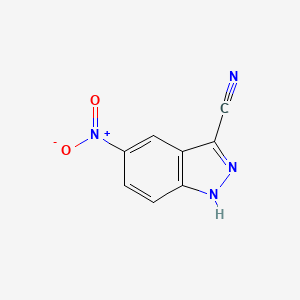
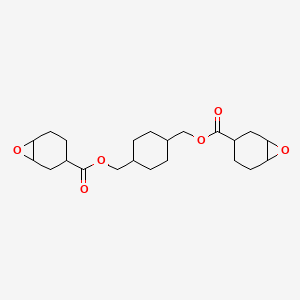
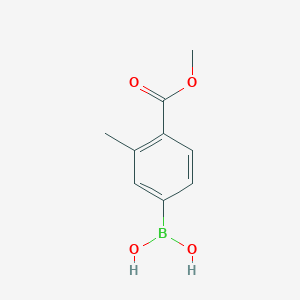
![1-Cyclopropyl-1,3-dihydroimidazo[4,5-c]pyridine-2-one](/img/structure/B1632277.png)
